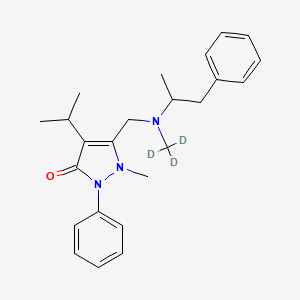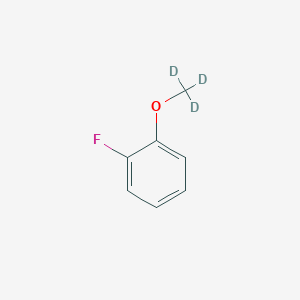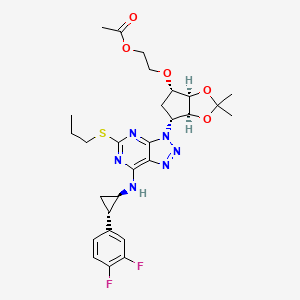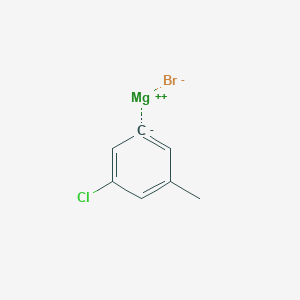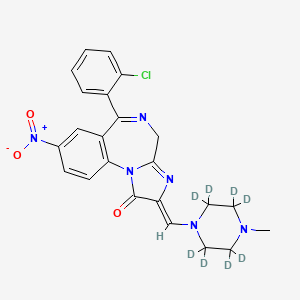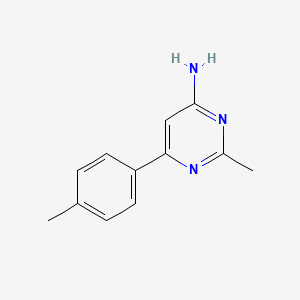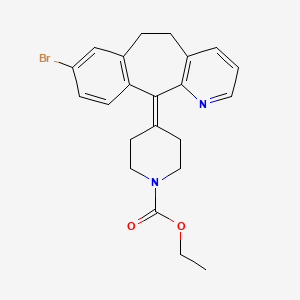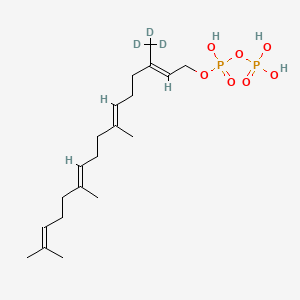
N-Pentyl-N-propyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentyl-N-propyl-beta-alanine is a synthetic compound with the molecular formula C11H23NO2 and a molecular weight of 201.306 g/mol . This compound is part of the beta-alanine family, which is known for its various applications in biochemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-N-propyl-beta-alanine typically involves the reaction of beta-alanine with N-pentyl and N-propyl groups under controlled conditions. One common method is the reductive amination of beta-alanine with N-pentyl and N-propyl aldehydes in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-Pentyl-N-propyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
N-Pentyl-N-propyl-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Pentyl-N-propyl-beta-alanine involves its interaction with specific molecular targets and pathways. It is known to regulate the pantothenate biosynthetic pathway by limiting the supply of beta-alanine in response to coenzyme A concentration. This regulation is mediated by the formation of a complex between activated aspartate decarboxylase (PanD) and PanZ, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate .
Comparison with Similar Compounds
Similar Compounds
- N-Pentyl-beta-alanine
- N-Propyl-beta-alanine
- Beta-alanine
Uniqueness
N-Pentyl-N-propyl-beta-alanine is unique due to its dual substitution with both N-pentyl and N-propyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-[pentyl(propyl)amino]propanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-9-12(8-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) |
InChI Key |
DSBPRSJLVKJQCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



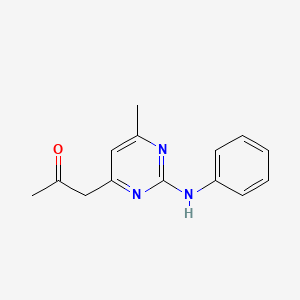
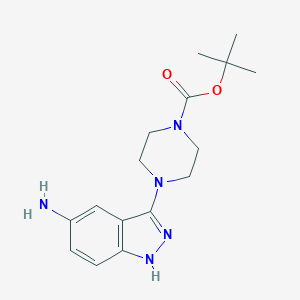
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)


